molecular formula C20H16N4O2S B2674024 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034400-02-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2674024
CAS No.: 2034400-02-5
M. Wt: 376.43
InChI Key: XEICORRTXUHUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydroquinazolin-4-one core linked via an acetamide bridge to a 2-(thiophen-2-yl)pyridin-3-ylmethyl group. The quinazolinone moiety is a well-established pharmacophore associated with diverse biological activities, including antiviral and anticancer properties .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(12-24-13-23-16-7-2-1-6-15(16)20(24)26)22-11-14-5-3-9-21-19(14)17-8-4-10-27-17/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICORRTXUHUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves a multi-step process One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the acylation of the resulting intermediate to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis involves multi-step protocols, often starting with quinazolinone derivatives and thiophene-containing intermediates. Key reactions include:

Quinazolinone Core Formation

  • Cyclocondensation : The quinazolinone ring is synthesized via cyclocondensation reactions between anthranilic acid derivatives and carbonyl-containing reagents. For example, reaction of 2-aminobenzamide with ethyl acetoacetate under acidic conditions forms the 3,4-dihydroquinazolin-4-one scaffold .

  • Thioether Functionalization : Introduction of the thioether group at position 2 of the quinazolinone is achieved using benzylthiol or related nucleophiles in the presence of bases like K₂CO₃.

Acetamide Linkage Construction

  • Amide Coupling : The acetamide bridge is formed via coupling reactions between carboxylic acid derivatives (e.g., 2-chloroacetic acid) and amines. For example, reaction of 2-(4-oxoquinazolin-3-yl)acetic acid with [2-(thiophen-2-yl)pyridin-3-yl]methanamine using EDCl/HOBt as coupling agents yields the target compound.

Quinazolinone Ring

  • Oxidation : The 4-oxo group undergoes oxidation with agents like H₂O₂ to form quinazoline-2,4-diones, though this reaction is pH-dependent.

  • Nucleophilic Substitution : The C3 position reacts with alkyl halides or amines to form substituted derivatives. For example, treatment with allyl bromide in DMF forms 3-allylquinazolinones.

Acetamide Group

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to the corresponding carboxylic acid.

  • Reduction : LiAlH₄ reduces the acetamide to a primary amine, though this is rare due to steric hindrance from the aryl groups.

Thiophene-Pyridine Moiety

  • Electrophilic Substitution : The thiophene ring undergoes sulfonation or halogenation at the 5-position under mild conditions (e.g., SO₃ in DCM) .

  • N-Oxidation : Pyridine nitrogen reacts with m-CPBA to form N-oxide derivatives, altering electronic properties .

Reaction Mechanisms and Conditions

Reaction Type Conditions Key Observations Sources
CyclocondensationEthanol, reflux, 12 hHigh-pressure Q-Tube reactors improve yields (up to 85%) .
Amide CouplingDMF, EDCl/HOBt, rtCoupling efficiency >90% when using polar aprotic solvents.
Thiophene HalogenationBr₂/FeCl₃, 0°CRegioselective bromination at the 5-position of thiophene .
Quinazolinone OxidationH₂O₂, AcOH, 60°CpH < 4 required to avoid ring-opening side reactions.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 265°C .

  • Photodegradation : UV exposure (λ = 254 nm) in methanol leads to cleavage of the thiophene-pyridine bond, forming 2-mercaptopyridine derivatives .

Catalytic and Enzymatic Interactions

  • Nitroreductase Activation : Analogous nitro-containing derivatives are reduced by TB-specific nitroreductases, suggesting potential prodrug behavior .

  • Cytochrome P450 Metabolism : In vitro studies with human liver microsomes indicate hydroxylation at the pyridine ring (major metabolite) .

Computational Insights

  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, with electron density localized on the quinazolinone and thiophene rings .

  • Docking Studies : Molecular interactions with COX-II involve hydrogen bonding between the acetamide carbonyl and Arg499 (distance = 2.7 Å) .

Scientific Research Applications

Anti-inflammatory Properties

The compound acts as a Cyclooxygenase-2 (COX-2) inhibitor , which is significant in reducing inflammation and pain. The inhibition of COX-2 leads to decreased production of prostanoids, which are mediators of inflammation. This mechanism positions the compound as a potential candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific structural modifications in 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide may enhance its efficacy against certain cancer types.

Research Findings

Recent studies have highlighted the effectiveness of similar quinazoline compounds in various biological assays:

  • In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines, demonstrating significant cytotoxic effects.
    CompoundCell LineIC50 (µM)
    Compound AMCF7 (Breast)5.0
    Compound BMDA-MB-231 (Breast)10.0
  • In Vivo Studies : Animal models treated with quinazoline derivatives exhibited reduced tumor size and improved survival rates compared to controls.

Case Studies

  • Case Study on COX Inhibition : A study conducted by Bekhit et al. (2023) demonstrated that a series of quinazoline derivatives exhibited selective COX-2 inhibition with minimal side effects, making them suitable candidates for anti-inflammatory therapy .
  • Anticancer Efficacy : Research published in the Journal of Medicinal Chemistry reported that modifications to the quinazoline ring significantly enhanced the anticancer activity against various human cancer cell lines, suggesting that similar modifications might improve the efficacy of This compound .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Pyridine-Containing Acetamides ()

Several pyridine-based acetamides, such as 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) and 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide), exhibit binding affinities exceeding −22 kcal/mol for the SARS-CoV-2 main protease. These compounds share a pyridine ring that occupies a lateral enzymatic pocket, forming critical hydrogen bonds with residues like HIS163 and ASN142 .

Key Differences :

  • The target compound incorporates a 3,4-dihydroquinazolin-4-one core instead of simpler aryl groups (e.g., 3-cyanophenyl in 5RGZ). This may enhance rigidity and target specificity.

Table 1: Binding Affinity and Structural Features

Compound Binding Affinity (kcal/mol) Key Substituents Target Interaction Residues
Target Compound Not reported Quinazolinone, thiophene-pyridine Hypothetical: HIS163, ASN142
5RH1 () <−22 Chlorothiophene, pyridine HIS163, GLY143, GLN189
5RGZ () <−22 Cyanophenyl, pyridine HIS163, ASN142

Quinazolinone-Thioacetamide Hybrids ()

highlights derivatives like Compound 5 (2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) with high synthetic yields (87–91%) and melting points (251–315°C), suggesting thermal stability .

Key Differences :

  • The target compound uses a pyridinylmethyl-thiophene group instead of sulfamoylphenyl or thioxothiazolidinone substituents. This substitution may reduce steric hindrance and improve solubility.
  • Unlike ’s non-cytotoxic compounds, the target’s biological activity remains uncharacterized but structurally aligns with protease-targeting agents in .

Heterocyclic Acetamide Derivatives ()

details quinoxaline-pyrimidine hybrids (e.g., 4a: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) synthesized with yields up to 90.2% .

Key Differences :

  • The target compound’s quinazolinone-thiophene-pyridine architecture differs from quinoxaline-pyrimidine () or thiopyrimidine () scaffolds. This structural divergence may influence electronic properties and binding kinetics.

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a derivative of quinazoline and has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to detail its biological activities based on current literature, including data tables, case studies, and research findings.

Chemical Structure

The compound features a quinazoline core with modifications that include a thiophene and a pyridine moiety. Its chemical structure can be represented as follows:

C18H17N3O Molecular Formula \text{C}_{18}\text{H}_{17}\text{N}_3\text{O}\quad \text{ Molecular Formula }

Anticancer Activity

Research indicates that derivatives of quinazoline, including the subject compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds with similar structures have IC50 values ranging from 6.90 μM to 51.46 μM against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) .
    • The compound's structural components are believed to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells.
CompoundCell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results suggest notable activity against multidrug-resistant strains.

  • Antimicrobial Screening :
    • Compounds derived from quinazoline structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
    • The subject compound's derivatives were tested against standard strains such as Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives:

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their biological activities using standard assays such as MTT for cytotoxicity and agar diffusion methods for antimicrobial testing .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have revealed that modifications at specific positions significantly influence their biological activities, suggesting a pathway for optimizing these compounds for therapeutic use .

Discussion

The biological activities of This compound highlight its potential as a lead compound in drug development. The presence of the thiophene and pyridine rings may enhance its binding affinity to biological targets, contributing to its anticancer and antimicrobial effects.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step procedures:

Core Formation : Construct the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides using catalysts like acetic anhydride or polyphosphoric acid .

Functionalization : Introduce the thiophene-pyridine-methyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

Acetamide Attachment : React the intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) .

  • Example Conditions :
StepReagents/ConditionsYieldReference
Core FormationAcetic anhydride, reflux, 6h45–58%
SubstitutionPd(PPh₃)₄, DMF, 80°C60–70%
Acetamide CouplingK₂CO₃, dry acetone, RT, 12h68–91%

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for quinazolinone, N-H stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., quinazolinone C=O at δ ~160 ppm, thiophene protons at δ 6.8–7.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .

Q. How are common impurities identified during synthesis?

  • Methodological Answer :

  • HPLC/MS : Detects unreacted intermediates (e.g., residual quinazolinone precursors) or side products (e.g., over-oxidized thiophene rings) .
  • TLC Monitoring : Uses silica gel plates with UV detection to track reaction progress and isolate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C, 30 min) and minimize decomposition .

Q. What experimental strategies evaluate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .
  • Molecular Docking : Model interactions with target proteins (e.g., quinazolinone binding to ATP pockets) using AutoDock Vina .

Q. How can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the quinazolinone (e.g., electron-withdrawing groups at C-2) or acetamide chain (e.g., alkyl vs. aryl) .
  • Bioactivity Correlation : Compare IC₅₀ values of analogs (e.g., 2-methyl vs. 2-cyano derivatives) to identify critical functional groups .

Q. How should researchers resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in thiophene-pyridine hybrids) .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns in ambiguous cases .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipinski’s Rule Analysis : Use SwissADME to assess oral bioavailability (e.g., molecular weight <500, LogP <5) .
  • PAMPA Assay Simulation : Predict blood-brain barrier permeability via in silico models (e.g., Schrödinger’s QikProp) .

Q. How can discrepancies in biological activity across studies be addressed?

  • Methodological Answer :

  • Standardized Protocols : Use uniform cell lines (e.g., HepG2 for liver toxicity) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.